Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-

Lipophilicity Organic solvent partitioning Dye intermediate compatibility

Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- (CAS 821776-51-6) is a tertiary N,N-dialkyl-p-nitroaniline derivative with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. It features an asymmetrical substitution pattern on the amine nitrogen, bearing one n-butyl and one ethyl group alongside a 3-methyl-4-nitro substitution on the aromatic ring.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 821776-51-6
Cat. No. B15360580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-
CAS821776-51-6
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C
InChIInChI=1S/C13H20N2O2/c1-4-6-9-14(5-2)12-7-8-13(15(16)17)11(3)10-12/h7-8,10H,4-6,9H2,1-3H3
InChIKeyKTIKGXQZDPUVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- (CAS 821776-51-6): Physicochemical Profile and Comparator Context for Procurement Evaluation


Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- (CAS 821776-51-6) is a tertiary N,N-dialkyl-p-nitroaniline derivative with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol [1]. It features an asymmetrical substitution pattern on the amine nitrogen, bearing one n-butyl and one ethyl group alongside a 3-methyl-4-nitro substitution on the aromatic ring [1]. The compound is registered in PubChem (CID 11195717) and the EPA DSSTox database (DTXSID80458388), and is classified under the broader family of nitroaniline derivatives frequently employed as intermediates in dye synthesis and organic materials research .

Why N-Butyl-N-Ethyl-3-Methyl-4-Nitroaniline Cannot Be Casually Replaced by In-Class Analogs


Within the N,N-dialkyl-3-methyl-4-nitroaniline series, even subtle changes in N-alkyl chain length, branching, or symmetry produce measurable shifts in lipophilicity (XLogP3 ranging from 2.6 to 5.5), conformational flexibility (3–7 rotatable bonds), and molecular volume, all of which govern organic solvent partitioning, substrate compatibility in azo coupling reactions, and dye bath uptake kinetics [1][2]. The target compound occupies a specific intermediate property space — XLogP3 of 4.6 — that distinguishes it from the less lipophilic N-ethyl-N-methyl analog (XLogP3 ~2.6) and the more lipophilic N,N-dibutyl analog (XLogP3 5.5). Its asymmetrical N-butyl-N-ethyl architecture also contrasts with the symmetrical N,N-dipropyl isomer (CAS 821776-55-0), which, despite identical molecular formula and mass, may exhibit different reactivity and solubility profiles owing to the distinct steric and electronic environment at the tertiary amine nitrogen .

Quantitative Differentiation Evidence for Benzenamine, N-Butyl-N-Ethyl-3-Methyl-4-Nitro- Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 4.6 Positions the Compound Between Low- and High-LogP Dialkyl Nitroaniline Analogs

The target compound exhibits a computed XLogP3 value of 4.6, representing an intermediate lipophilicity profile within the N,N-dialkyl-3-methyl-4-nitroaniline series. This value is markedly lower than that of the N,N-dibutyl analog (CAS 821776-96-9; XLogP3 5.5) and substantially higher than the N-ethyl-N-methyl analog (CAS 56269-48-8; LogP 2.57) [1][2][3]. This intermediate hydrophobicity is relevant for applications requiring a balance between organic solvent solubility and appropriate phase-transfer behavior, such as in disperse dye formulations where excessive lipophilicity can reduce aqueous dispersion stability while insufficient lipophilicity compromises polyester fiber uptake.

Lipophilicity Organic solvent partitioning Dye intermediate compatibility

Conformational Flexibility: 5 Rotatable Bonds Provide an Intermediate Dynamic Range Distinct from Both Shorter- and Longer-Chain Analogs

The target compound contains 5 rotatable bonds (computed by Cactvs 3.4.6.11), derived from the n-butyl (3 rotatable bonds), ethyl (1), and the C–N linkages (2) [1]. This lies between the N-ethyl-N-methyl analog (~3 rotatable bonds) and the N,N-dibutyl analog (7 rotatable bonds) [2]. Higher rotatable bond counts are associated with greater entropic penalty upon binding or crystallization but also with enhanced conformational sampling in solution. The intermediate flexibility may confer a favorable compromise for applications where both structural adaptability and binding/crystallization efficiency are desired.

Conformational flexibility Molecular recognition Ligand design

Isomeric Differentiation: Asymmetrical N-Butyl-N-Ethyl Architecture Versus Symmetrical N,N-Dipropyl Substitution

The target compound (CAS 821776-51-6) and its structural isomer 3-methyl-4-nitro-N,N-dipropylaniline (CAS 821776-55-0) share the identical molecular formula (C13H20N2O2) and molecular weight (236.31 g/mol), yet differ fundamentally in N-alkyl substitution architecture: the target bears one n-butyl (C4) and one ethyl (C2) chain, while the comparator bears two n-propyl (C3) chains [1]. This asymmetrical versus symmetrical substitution pattern creates a distinct steric and electronic environment at the tertiary amine nitrogen, which can influence the reactivity of the aromatic ring in electrophilic substitution and coupling reactions. Both compounds exhibit comparable XLogP values (4.6 vs. ~4.7) and identical PSA (~49.1 Ų), but the differential alkyl chain length distribution may affect rotational dynamics of the individual substituents and thus modulate the compound's behavior as a coupling component in azo dye synthesis .

Structural isomerism Steric effects Dye coupling reactivity

Hydrogen Bond Donor Absence Distinguishes This Tertiary Amine from Secondary Amine Nitroaniline Congeners

The target compound bears zero hydrogen bond donors (HBD = 0), a consequence of full N,N-dialkyl substitution yielding a tertiary aromatic amine [1]. This contrasts sharply with secondary amine analogs such as N-butyl-3-methyl-4-nitroaniline (CAS 450357-07-0; HBD = 1) and the parent 3-methyl-4-nitroaniline (HBD = 2) . The absence of H-bond donation capacity eliminates the possibility of intermolecular N–H···O hydrogen bonding in the solid state, which directly affects melting point, solubility in protic solvents, and chromatographic retention behavior. In reverse-phase HPLC, the target compound is expected to exhibit longer retention and different peak symmetry compared to its secondary amine counterparts under identical conditions.

Hydrogen bonding Chromatographic retention Crystal engineering

Molecular Weight Advantage: 236.31 g/mol Provides a Lower-Mass Alternative to the N,N-Dibutyl Analog (264.36 g/mol)

With a molecular weight of 236.31 g/mol, the target compound is approximately 28 Da (10.6%) lighter than the N,N-dibutyl analog (CAS 821776-96-9; MW 264.36 g/mol) while retaining the same 3-methyl-4-nitroaniline core and tertiary amine character [1][2]. In disperse dye design, lower molecular weight azo coupling components generally diffuse more rapidly into polyester fibers, potentially improving dyeing rate and levelness under equivalent conditions. This mass differential is quantitatively significant for applications governed by Fickian diffusion, where the diffusion coefficient scales inversely with molecular size.

Molecular weight optimization Dye uptake rate Fragment-based design

Optimal Application Scenarios for Benzenamine, N-Butyl-N-Ethyl-3-Methyl-4-Nitro- Based on Quantitative Differentiation Evidence


As a Coupling Component in Azo Disperse Dye Synthesis Requiring Intermediate Hydrophobicity

The intermediate XLogP3 of 4.6 positions this compound as a coupling component for azo disperse dyes where the dye must balance aqueous dispersion stability with polyester fiber substantivity. Compared to the N-ethyl-N-methyl analog (LogP 2.57), this compound yields azo adducts with higher fiber affinity; compared to the N,N-dibutyl analog (XLogP3 5.5), the lower lipophilicity reduces the risk of dye aggregation in the dyebath [1][2]. The asymmetrical N-butyl-N-ethyl architecture may also produce distinct shade and fastness properties compared to symmetrical N,N-dialkyl coupling components .

As a Physicochemical Probe in Structure-Property Relationship Studies of N-Alkyl-p-Nitroanilines

The compound's unique combination of intermediate rotatable bond count (5), asymmetrical N-alkyl substitution (C4+C2), and absence of hydrogen bond donors makes it a valuable probe for systematic studies correlating alkyl chain architecture with solvatochromic behavior, crystal packing, or nonlinear optical (NLO) properties. The existing body of literature on N-alkyl-p-nitroanilines demonstrates that the butyl chain length is critical for second harmonic generation (SHG) activity in certain crystalline forms, and the mixed ethyl-butyl substitution offers a previously underexplored structural variation for such investigations [1].

As a Synthetic Intermediate in Agrochemical or Pharmaceutical Precursor Development

N-Alkyl-nitroanilines are established intermediates in the synthesis of herbicides (e.g., dinitroaniline herbicides such as trifluralin and pendimethalin) and certain pharmaceutical scaffolds via reduction of the nitro group to the corresponding aniline followed by further derivatization. The tertiary amine character (HBD = 0) of this compound differentiates it from secondary amine analogs (HBD = 1) such as N-butyl-3-methyl-4-nitroaniline (CAS 450357-07-0), eliminating the need for N-protection in subsequent synthetic steps that involve electrophilic reagents reactive toward N–H bonds [2].

As a Low-Molecular-Weight Alternative to N,N-Dibutyl Analogs in Diffusion-Limited Dyeing Processes

The 10.6% lower molecular weight (236.31 vs. 264.36 g/mol) compared to the N,N-dibutyl analog provides a measurable advantage in diffusion-limited dyeing of hydrophobic fibers, where the diffusion coefficient scales inversely with molecular volume. This mass efficiency, combined with sufficient lipophilicity for polyester uptake, positions the compound as a candidate for fast-cycle disperse dye formulations where shorter dyeing times are economically desirable [1].

Quote Request

Request a Quote for Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.